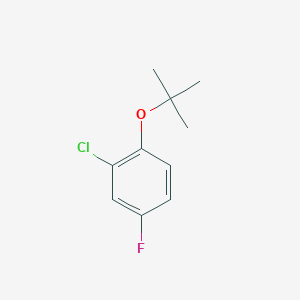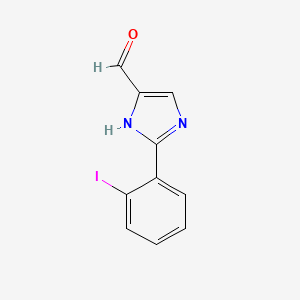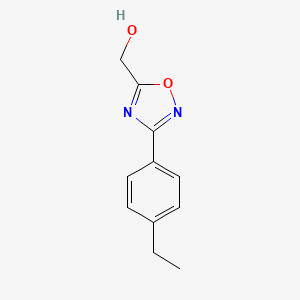![molecular formula C9H6ClFN2O2 B13691530 [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-fluorobenzohydrazide with glyoxylic acid, followed by cyclization to form the oxadiazole ring. The final step involves the reduction of the oxadiazole derivative to yield the desired methanol compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form various derivatives, depending on the reagents used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce various alcohol derivatives.
- Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its oxadiazole ring is known for its bioactivity, and the presence of chloro and fluoro substituents can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific molecular targets, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: Compared to similar compounds, [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to its oxadiazole ring structure. This ring imparts distinct chemical and biological properties, making it more versatile in various applications. The presence of both chloro and fluoro substituents further enhances its reactivity and potential bioactivity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H6ClFN2O2 |
|---|---|
Poids moléculaire |
228.61 g/mol |
Nom IUPAC |
[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C9H6ClFN2O2/c10-6-3-5(1-2-7(6)11)9-12-8(4-14)15-13-9/h1-3,14H,4H2 |
Clé InChI |
LSNZTKYMTMAFMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NOC(=N2)CO)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)


![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)


![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)






